![molecular formula C22H29BrN6O2 B2776337 8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 898437-36-0](/img/structure/B2776337.png)
8-(4-(4-bromobenzyl)piperazin-1-yl)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione
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Description
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
A study focused on the design and synthesis of novel purine linked piperazine derivatives aimed at identifying potent inhibitors of Mycobacterium tuberculosis. These compounds were found to disrupt the biosynthesis of peptidoglycan, exerting antiproliferative effects and showing promise against Mycobacterium tuberculosis with greater potencies relative to drugs like Ethambutol. Computational molecular docking provided models for strong interactions with the MurB enzyme, highlighting a potential pathway for the development of preclinical agents against tuberculosis (Konduri et al., 2020).
Receptor Affinity and Potential Psychotropic Activity
Another study synthesized and biologically evaluated N-(arylpiperazinyl)acetamide derivatives of dimethylpurine diones for their affinity towards serotonin 5-HT6, 5-HT7, and dopamine D2 receptors. The research identified compounds with significant receptor affinity, suggesting structural features responsible for this activity. Some derivatives were classified as potent dual 5-HT6/D2 and D2 receptor ligands, indicating their potential use in psychotropic therapies (Żmudzki et al., 2015).
Cardiovascular Activity
Research into 8-alkylamino derivatives of dimethylpurine diones explored their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Certain compounds demonstrated significant prophylactic antiarrhythmic activity and hypotensive effects, along with a weak affinity for alpha1- and alpha2-adrenoreceptors, suggesting a potential avenue for cardiovascular therapeutic applications (Chłoń-Rzepa et al., 2004).
Antiasthmatic Agents
A study on the synthesis of xanthene derivatives aimed to develop compounds with antiasthmatic activity by targeting Phosphodiesterase 3 inhibitors. The research yielded derivatives showing significant vasodilator activity, with one being identified as the most active derivative. This study adds to the understanding of compound structures conducive to anti-asthmatic effects and offers a foundation for developing potent anti-asthmatic compounds (Bhatia et al., 2016).
properties
IUPAC Name |
8-[4-[(4-bromophenyl)methyl]piperazin-1-yl]-3-methyl-7-pentylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN6O2/c1-3-4-5-10-29-18-19(26(2)22(31)25-20(18)30)24-21(29)28-13-11-27(12-14-28)15-16-6-8-17(23)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,25,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDUUYDGSHVGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=C(C=C4)Br)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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